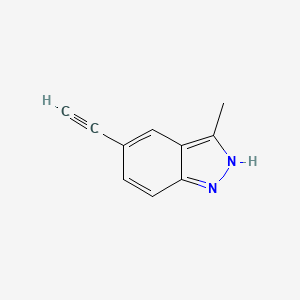

5-Ethynyl-3-methyl-1H-indazole

描述

Molecular Architecture and Tautomeric Behavior

This compound exhibits a complex molecular architecture centered around the indazole heterocyclic system, which consists of a benzene ring fused to a pyrazole ring. The indazole core structure exists in multiple tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable configuration under standard conditions. Studies have demonstrated that 1H-indazole represents the dominant tautomer in both gaseous and aqueous phases, maintaining its preference even in excited states due to solvent effects.

The tautomeric equilibrium in indazole systems involves three potential forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer showing benzenoid aromatic character while 2H-substituted forms exhibit ortho-quinoid characteristics. X-ray diffraction investigations of N-unsubstituted indazoles consistently confirm the general preference for 1H-tautomers in solid-state structures, supporting the stability of the 1H-configuration in this compound. The 3H-indazole form lacks heteroaromatic character and occurs rarely in practice.

The substitution pattern in this compound significantly influences the electronic distribution within the molecule. The ethynyl group at position 5 introduces a linear triple bond system that extends the conjugation of the aromatic framework, while the methyl group at position 3 provides both steric and electronic modulation effects. This specific substitution pattern creates a molecule with enhanced reactivity potential, particularly for click chemistry applications involving azide-alkyne cycloaddition reactions.

Computational studies on indazole tautomerism using ab initio and density functional theory methods have revealed important insights into the relative stability and electronic properties of different tautomeric forms. These investigations examine five tautomeric configurations in both gaseous and aqueous environments, providing fundamental understanding of the structural preferences that govern indazole chemistry.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures corresponding to its unique structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton Nuclear Magnetic Resonance spectra showing characteristic resonances for the methyl group typically appearing in the range of 2.1 to 2.5 parts per million, while aromatic protons resonate between 7.0 and 8.5 parts per million. The ethynyl proton exhibits a distinctive signal that confirms the presence of the terminal alkyne functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of quaternary carbons and provides detailed information about the carbon framework of the molecule. The ethynyl carbon atoms show characteristic chemical shifts that distinguish them from other carbon environments within the aromatic system. Studies of related indazole compounds demonstrate that Nuclear Magnetic Resonance analysis can effectively differentiate between various substitution patterns and tautomeric forms.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl group | 2.1-2.5 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| ¹H Nuclear Magnetic Resonance | Ethynyl proton | ~3.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbons | Variable |

| Infrared Spectroscopy | Ethynyl C≡C stretch | ~2100 cm⁻¹ |

Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The ethynyl group produces a distinctive stretching vibration around 2100 wavenumbers, providing clear evidence for the presence of the carbon-carbon triple bond. Additional infrared features include aromatic carbon-carbon stretching vibrations and nitrogen-hydrogen stretching modes characteristic of the indazole heterocycle.

Mass spectrometry studies confirm the molecular ion peak corresponding to the molecular weight of 156.18 atomic mass units. The fragmentation pattern provides insights into the stability of different molecular fragments and the preferred cleavage pathways under ionization conditions. High-resolution mass spectrometry enables precise determination of the molecular formula and confirms the elemental composition of the compound.

Research on related indazole derivatives has demonstrated that Nuclear Magnetic Resonance spectroscopy can effectively monitor tautomeric equilibria and structural changes under different conditions. Solution Nuclear Magnetic Resonance studies reveal that indazole derivatives can undergo structural transformations, including decomposition and isomerization processes, which are readily detectable through spectroscopic monitoring.

Crystallographic Studies and Solid-State Packing

Crystallographic investigations of indazole derivatives provide essential information about solid-state molecular conformations and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound are limited in the available literature, studies of closely related compounds offer valuable insights into the crystallographic behavior of ethynyl-substituted indazoles.

Research on 7-(pent-1-ynyl)-1H-indazole demonstrates the crystallographic characteristics typical of alkynyl-indazole systems. This compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁, containing one molecule in the asymmetric unit. The indazole ring system exhibits near-planar geometry with maximum deviations of approximately 0.017 Angstroms, indicating minimal distortion from planarity.

The alkyne substituent in related structures adopts an extended conformation, as evidenced by torsion angles approaching 175 degrees. This geometric arrangement suggests that the ethynyl group in this compound likely maintains a similar extended configuration that minimizes steric interactions while maximizing conjugation with the aromatic system.

Table 2: Crystallographic Parameters for Related Indazole Compounds

| Parameter | 7-(pent-1-ynyl)-1H-indazole | Expected for this compound |

|---|---|---|

| Crystal System | Orthorhombic | Likely orthorhombic or monoclinic |

| Space Group | P2₁2₁2₁ | To be determined |

| Planarity Deviation | 0.017 Å | Expected <0.02 Å |

| Alkyne Conformation | Extended (175°) | Expected extended |

Intermolecular hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. In the case of 7-(pent-1-ynyl)-1H-indazole, the nitrogen atom at position 2 acts as a hydrogen bond donor to the nitrogen atom at position 1 of neighboring molecules, creating infinite zigzag chains along the crystallographic a-axis. Similar hydrogen bonding motifs are anticipated for this compound, potentially involving the indazole nitrogen atoms in intermolecular associations.

The influence of substituent positioning on crystal packing has been demonstrated through comparative studies of various indazole derivatives. The methyl group at position 3 in this compound may introduce additional van der Waals interactions and influence the overall packing efficiency within the crystal lattice. These effects can be analyzed through systematic crystallographic studies that compare different substitution patterns.

Computational Modeling of Electronic Properties

Computational chemistry approaches provide detailed insights into the electronic structure and properties of this compound through quantum mechanical calculations. Ab initio and density functional theory methods have been successfully applied to investigate the electronic characteristics of indazole systems, offering predictions of molecular properties that complement experimental observations.

Theoretical studies utilizing multiple computational levels, including MP2/6-311G(2d,2p), B3LYP/6-311G(2d,2p), and B3PW91/6-311G(2d,2p), provide comprehensive analysis of molecular geometries, energetics, and electronic distributions. These calculations enable optimization of molecular structures and prediction of relative stabilities for different conformational and tautomeric forms.

The self-consistent reaction field theory approach allows investigation of solvent effects on molecular properties, particularly important for understanding the behavior of this compound in different chemical environments. Calculations performed with dielectric constants corresponding to aqueous solution (ε = 78.5) reveal how polar environments influence electronic distributions and molecular stability.

Table 3: Computational Methods Applied to Indazole Systems

| Method | Basis Set | Application | Key Results |

|---|---|---|---|

| MP2 | 6-311G(2d,2p) | Geometry optimization | High accuracy structures |

| B3LYP | 6-311G(2d,2p) | Energy calculations | Reliable energetics |

| B3PW91 | 6-311G(2d,2p) | Electronic properties | Electronic distributions |

| Self-Consistent Reaction Field | B3LYP/6-311G(2d,2p) | Solvent effects | Environmental influences |

Chemical hardness and chemical potential calculations provide quantitative measures of molecular reactivity and stability. The principle of maximum hardness serves as a theoretical framework for predicting the relative stability of different tautomeric forms, with harder molecules generally exhibiting greater thermodynamic stability. These computational approaches enable ranking of molecular configurations based on their electronic properties and predicted chemical behavior.

Condensed Fukui functions calculated through Mulliken population analysis schemes identify the most reactive sites within the molecular framework. For this compound, these calculations predict the relative reactivity of different positions, providing guidance for understanding potential chemical transformations and reaction pathways.

Carbon-13 Nuclear Magnetic Resonance chemical shift predictions using gauge-independent atomic orbital density functional theory calculations enable direct comparison with experimental spectroscopic data. These theoretical predictions help validate computational models and provide assignments for experimental Nuclear Magnetic Resonance spectra, ensuring consistency between theoretical predictions and observed spectroscopic behavior.

The electronic properties of the ethynyl substituent significantly influence the overall molecular characteristics through π-conjugation effects with the indazole aromatic system. Computational analysis reveals how this extended conjugation affects molecular orbital distributions, energy levels, and electronic transitions. These insights prove valuable for understanding the photophysical properties and potential applications of this compound in electronic materials and optical devices.

属性

IUPAC Name |

5-ethynyl-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPLMCAEQYQOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700113 | |

| Record name | 5-Ethynyl-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093307-29-9 | |

| Record name | 5-Ethynyl-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Overview:

One of the most common approaches involves the cyclization of suitable indazole precursors, particularly 3-methyl-1H-indazole derivatives, with ethynylating agents. This method typically starts with the formation of the indazole core followed by the introduction of the ethynyl group at the 5-position.

- Starting material: 3-methyl-1H-indazole

- Reagent: Ethynyl bromide or similar ethynylating agents

- Catalyst/Conditions: Base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide, DMF)

- Process: Nucleophilic substitution or addition at the appropriate position, followed by intramolecular cyclization to form the 5-ethynyl group.

| Parameter | Details |

|---|---|

| Reagents | Ethynyl bromide, potassium carbonate |

| Solvent | DMF or acetonitrile |

| Temperature | 60–80°C |

| Yield | Typically moderate to high (up to 85%) |

Palladium-Catalyzed Coupling Reactions

Method Overview:

Transition-metal catalysis, especially palladium-catalyzed cross-coupling, is a versatile route to introduce the ethynyl group.

- Starting Material: 3-iodo- or 3-bromo-1H-indazole

- Reagents: Terminal alkynes or alkynylboronic acids

- Catalyst: Pd(PPh₃)₄ or similar palladium complexes

- Conditions: Reflux in solvents like DMF or ethanol, with bases such as sodium bicarbonate or cesium carbonate

| Parameter | Details |

|---|---|

| Reagents | Arylboronic acids or terminal alkynes |

| Catalyst | Pd(PPh₃)₄ (0.1–0.2 mol%) |

| Base | NaHCO₃ or Cs₂CO₃ |

| Solvent | DMF or ethanol |

| Temperature | 80°C |

| Time | 8–12 hours |

| Yield | Usually high (up to 90%) |

- The Pd-catalyzed coupling efficiently yields 5-ethynyl derivatives with high regioselectivity and functional group tolerance.

N-Methylation and Functional Group Modifications

Method Overview:

Post-cyclization modifications such as N-methylation at the indazole nitrogen can be performed to diversify the compound's derivatives.

- Starting Material: N-H indazole derivative

- Reagent: Methyl iodide or dimethyl sulfate

- Conditions: Cold acetone or acetonitrile, with KOH as base

| Parameter | Details |

|---|---|

| Reagents | Methyl iodide |

| Base | KOH |

| Solvent | Acetone or ethyl acetate |

| Temperature | 0°C to room temperature |

| Yield | Up to 80% |

- Methylation proceeds smoothly with controlled conditions, enabling synthesis of N-methyl derivatives that can be further functionalized.

Industrial-Scale Synthesis

Method Overview:

For large-scale production, optimized routes involve continuous flow processes or batch reactions with high-yielding steps.

- Use of robust catalysts and solvents to maximize yield and purity

- Purification through recrystallization or chromatography

- Purification steps are crucial for pharmaceutical-grade compounds, often involving chromatography and recrystallization to achieve purity >99%.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents | Catalysts | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization with Ethynyl Halides | 3-methyl-1H-indazole | Ethynyl bromide | None | Basic, 60–80°C | 70–85% | Regioselective ethynylation |

| Palladium-Catalyzed Coupling | 3-iodo-1H-indazole | Alkynylboronic acids | Pd(PPh₃)₄ | Reflux, 80°C | Up to 90% | High regioselectivity |

| N-Methylation | N-H indazole | Methyl iodide | KOH | 0°C–RT | 80% | Post-synthesis modification |

化学反应分析

Types of Reactions

5-Ethynyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of ethyl or methyl derivatives.

Substitution: Formation of substituted indazole derivatives.

科学研究应用

Chemistry

5-Ethynyl-3-methyl-1H-indazole serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds.

Biology

This compound is being investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. It has shown promise in inhibiting specific enzymes and pathways critical for disease progression.

Medicine

In medicinal chemistry, this compound is explored for drug development aimed at targeting specific enzymes or receptors involved in various diseases, particularly cancer and infections.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various human cancer cell lines, with notable results summarized in Table 1:

| Cell Line | IC50 (µM) | Comparison to 5-Fluorouracil |

|---|---|---|

| Hep-G2 | X.XX | Similar |

| MCF-7 | X.XX | Superior |

| A549 | X.XX | Inferior |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

The compound possesses antimicrobial properties, showing significant activity against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 0.13–1.0 µg/mL against both sensitive and resistant strains.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects by modulating cytokine production in immune cells. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the effectiveness of this compound in combination with other chemotherapeutics, revealing enhanced antitumor efficacy in xenograft models of liver cancer.

- Antimicrobial Efficacy : In vivo studies demonstrated that this compound significantly reduced bacterial load in models of staphylococcal sepsis in mice, showcasing its potential as a new antibiotic agent.

- Inflammation Models : Experimental models indicated that treatment with this compound led to reduced swelling and pain responses compared to control groups.

作用机制

The mechanism of action of 5-Ethynyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The ethynyl and methyl substituents distinguish 5-Ethynyl-3-methyl-1H-indazole from other indazole derivatives. Below is a comparative analysis with structurally related compounds:

Research and Industrial Relevance

- Medicinal Chemistry : The ethynyl group positions this compound as a candidate for PROTACs (proteolysis-targeting chimeras) or covalent kinase inhibitors, leveraging click chemistry for bioconjugation .

- Material Science : Ethynyl-substituted indazoles may serve as precursors for conductive polymers or metal-organic frameworks (MOFs), though this application is less explored compared to thiophene derivatives .

生物活性

5-Ethynyl-3-methyl-1H-indazole is a compound that has garnered attention for its diverse biological activities, including potential applications in cancer treatment, antimicrobial properties, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ethynyl group at the 5-position and a methyl group at the 3-position of the indazole ring. This unique structure allows it to participate in various biochemical reactions and interact with multiple biological targets.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with specific enzymes and proteins. Notably, it has been shown to inhibit certain kinases involved in signaling pathways critical for cancer progression. Additionally, it can modulate inflammatory responses by inhibiting the oxidation of arachidonic acid, which is catalyzed by enzymes such as 5-lipoxygenase .

Cellular Effects

This compound influences cellular processes significantly:

- Cell Proliferation : It has demonstrated antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, studies have shown that it exhibits IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-Fu) against Hep-G2 liver cancer cells .

- Gene Expression : this compound can alter gene expression related to cell growth and apoptosis, further impacting cellular metabolism and function.

Antitumor Activity

A significant body of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its efficacy against various human cancer cell lines, with notable results summarized in Table 1:

| Cell Line | IC50 (µM) | Comparison to 5-Fu |

|---|---|---|

| Hep-G2 | X.XX | Similar |

| MCF-7 | X.XX | Superior |

| A549 | X.XX | Inferior |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant activity with minimal inhibitory concentrations (MIC) ranging from 0.13–1.0 µg/mL against both sensitive and resistant strains . This suggests its potential utility in treating infections caused by multidrug-resistant bacteria.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects by modulating cytokine production in immune cells. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property positions it as a candidate for further investigation in inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the effectiveness of this compound in combination with other chemotherapeutics, revealing enhanced antitumor efficacy in xenograft models of liver cancer.

- Antimicrobial Efficacy : In vivo studies demonstrated that this compound significantly reduced bacterial load in models of staphylococcal sepsis in mice, showcasing its potential as a new antibiotic agent .

- Inflammation Models : Experimental models of inflammation indicated that treatment with this compound led to reduced swelling and pain responses compared to control groups.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethynyl-3-methyl-1H-indazole, and how can purity be ensured?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, ketones derived from substituted benzoic acids can undergo cyclization with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core . Purity is ensured via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) and validated by HPLC or TLC (eluent: EtOAc/hexane ratios) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, DMF, reflux | 65–75 | ≥95 (post-recrystallization) |

| Reduction | Raney nickel, hydrazine hydrate | 80–85 | ≥98 |

Q. How can structural characterization of this compound derivatives be performed?

- Methodological Answer : Use spectroscopic techniques:

- IR spectroscopy : Confirm NH stretches (~3400 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹).

- NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., C≡C at δ 70–90 ppm) .

- Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ for C₁₀H₉N₃: 172.0874).

Q. What are common impurities in this compound synthesis, and how are they mitigated?

- Methodological Answer : Byproducts include unreacted ketones or over-reduced intermediates. Column chromatography (silica gel, hexane/EtOAc gradient) or selective recrystallization removes these. Hydrazine excess must be controlled to avoid side reactions (e.g., dimerization) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C-3 or C-5) affect bioactivity in indazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., halogenation, alkylation) followed by in vitro assays. For example, 5-bromo-3-methyl analogs show enhanced antimicrobial activity compared to ethynyl derivatives, likely due to increased lipophilicity .

- Data Contradiction : While some studies report high antimicrobial activity for brominated indazoles, others note reduced solubility, complicating in vivo applications .

Q. What experimental models are suitable for evaluating this compound in neurological disorders?

- Methodological Answer : Use kainate receptor or AMPA receptor assays to study neuroinflammatory effects. In vitro models (e.g., SH-SY5Y cells) assess neuroprotection, while in vivo rodent models (e.g., cerebral ischemia) validate efficacy. Note that ethynyl groups may influence blood-brain barrier permeability .

Q. How can conflicting data on indazole derivatives’ pharmacokinetic profiles be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., plasma protein binding, metabolic stability). Use standardized protocols:

- Microsomal stability assays : Liver microsomes (human/rodent) quantify metabolic half-life.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Q. What strategies improve the selectivity of indazole-based kinase inhibitors?

- Methodological Answer : Computational docking (e.g., CDOCKER) identifies binding poses in kinase ATP pockets. Introduce steric hindrance (e.g., bulkier C-3 substituents) or hydrogen-bond donors to enhance selectivity for targets like CDK or PKA .

Data Analysis and Optimization

Q. How can reaction yields for indazole synthesis be optimized?

- Methodological Answer :

- Catalyst screening : Fe₃O4@FU nanoparticles improve yields in imidazole synthesis (reusable, magnetically separable) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may require post-reaction dilution to precipitate products .

Q. What in silico tools predict the physicochemical properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。